Cas no 1509338-41-3 (6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one)
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
- 6-bromo-4-fluoro-2-methyl-2,3-dihydroinden-1-one
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- Inchi: 1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(11)4-9(7)12/h3-5H,2H2,1H3
- InChI Key: KLPCRILKSWGTQF-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)C(C(C)C2)=O)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 231
- XLogP3: 3
- Topological Polar Surface Area: 17.1
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DVX0-50mg |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 50mg |
$346.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-100mg |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 100mg |
$501.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-250mg |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 250mg |
$691.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-500mg |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 500mg |
$1055.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-1g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 1g |
$1334.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-2.5g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 2.5g |
$2552.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-5g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 5g |
$3747.00 | 2024-06-20 | |
| 1PlusChem | 1P01DVX0-10g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 10g |
$5527.00 | 2024-06-20 | |
| A2B Chem LLC | AX26708-2.5g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 2.5g |
$2155.00 | 2024-04-20 | |
| A2B Chem LLC | AX26708-5g |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one |
1509338-41-3 | 95% | 5g |
$3173.00 | 2024-04-20 |
6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one
6-Bromo-4-Fluoro-2-Methyl-2,3-Dihydro-1H-Inden-1-One: A Comprehensive Overview
6-Bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, identified by the CAS registry number 1509338-41-3, is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indenone derivatives, which are known for their unique structural features and diverse biological activities. The molecule's structure is characterized by a fused bicyclic system, with a ketone group at position 1, bromine at position 6, fluorine at position 4, and a methyl group at position 2. These substituents contribute to its distinctive chemical properties and potential applications.
The synthesis of 6-bromo-4-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one involves a series of well-established organic reactions, including Friedel-Crafts alkylation, bromination, and fluorination. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to introduce the bromine and fluorine substituents with high precision. These methods not only enhance the yield but also minimize the formation of unwanted byproducts, making the synthesis more environmentally friendly.
One of the most intriguing aspects of this compound is its potential as a lead molecule in drug discovery. Indenone derivatives have been reported to exhibit various bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that 6-bromo-4-fluoro-2-methyl-indenone derivatives can inhibit specific kinase enzymes involved in cancer cell proliferation. The bromine and fluorine substituents play a crucial role in modulating the compound's pharmacokinetic properties, such as solubility and bioavailability.
In addition to its therapeutic potential, 6-bromo-indenone derivatives have also found applications in materials science. Their rigid bicyclic structure makes them suitable candidates for constructing advanced materials with tailored electronic properties. For example, researchers have investigated their use as building blocks for organic semiconductors in flexible electronics. The methyl group at position 2 contributes to the molecule's hydrophobicity, which is advantageous for certain electronic applications.
The structural versatility of 6-bromo-indenone also allows for further functionalization to explore new chemical space. Recent studies have focused on introducing additional substituents or modifying existing ones to enhance specific properties. For instance, appending electron-withdrawing groups to the aromatic ring has been shown to increase the compound's stability under harsh conditions. Such modifications open up possibilities for its use in extreme environments or as stabilizers in industrial processes.
In terms of environmental impact, the degradation pathways of CAS No. 1509338-41-3 have been studied to assess its eco-toxicological profile. Research indicates that under aerobic conditions, the compound undergoes microbial degradation through hydrolysis and oxidation mechanisms. The presence of halogens like bromine and fluorine can influence the rate of degradation; however, they do not pose significant risks to aquatic ecosystems when handled responsibly.
The ongoing exploration of 6-bromo-indenone's properties continues to uncover new avenues for its application across multiple disciplines. Collaborative efforts between chemists, biologists, and material scientists are driving innovation in synthesizing more complex derivatives with enhanced functionalities. As research progresses, this compound is expected to play an increasingly important role in advancing both therapeutic interventions and material technologies.
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